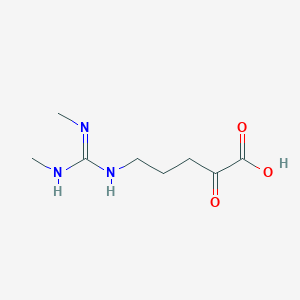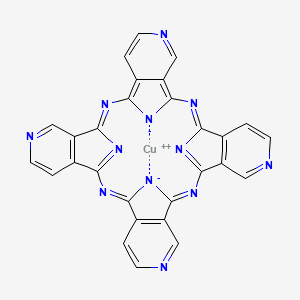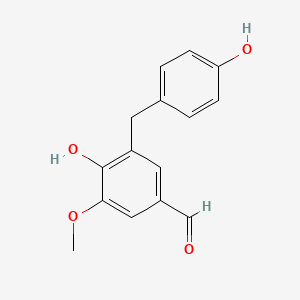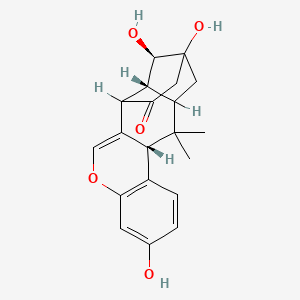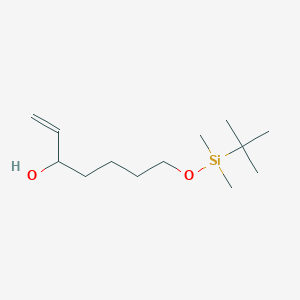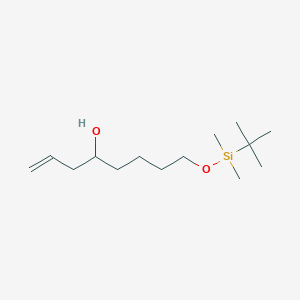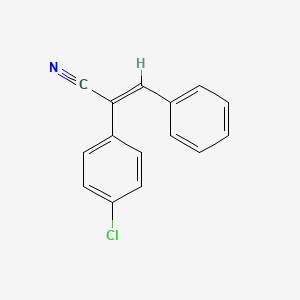
(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile" involves Knoevenagel condensation reactions, which are crucial for forming the acrylonitrile functional group. An example includes the synthesis of related compounds through the reaction of specific phenyl and chlorophenyl groups in the presence of catalytic conditions, demonstrating the versatility of this approach in synthesizing acrylonitrile derivatives with varied substituents (Kazici et al., 2016).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by X-ray crystallography, revealing details about their geometrical configuration, such as bond lengths and angles. For instance, studies have shown that these compounds can exhibit different isomeric forms, with their molecular geometry significantly influencing their physical and chemical properties (Tammisetti et al., 2018).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modification. For example, their interaction with amines can lead to significant color changes, indicating the formation of ion pairs through proton transfer reactions. This reactivity is essential for understanding the compound's behavior in different chemical environments and for developing new materials with desired properties (Nakayama et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and solubility, are closely related to their molecular configuration. Crystallographic studies provide insights into the solid-state arrangements, which can influence the material's stability and solubility. Understanding these properties is crucial for the compound's application in various fields, including material science and pharmaceuticals (Lastovickova et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's electronic structure, as evidenced by density functional theory (DFT) studies. These investigations reveal the compound's potential energy surface, charge distribution, and reactive sites, which are vital for predicting its behavior in chemical reactions and its potential as a building block for more complex molecules (Adole et al., 2020).
Applications De Recherche Scientifique
Chalcone derivatives, including compounds similar to (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, have been studied for their optical properties. They exhibit promising characteristics for use in semiconductor devices due to their nonlinear optical (NLO) activities and thermal stability, making them suitable for electronic applications (Shkir et al., 2019).
A series of substituted 3-phenyl-2-arylacrylonitriles, which includes similar compounds, has been synthesized and characterized. These compounds show varied electronic properties due to different substituents, which can affect their potential applications in electronic materials (Percino et al., 2011).
Certain acrylonitrile derivatives have been investigated for their potential antibacterial activities. For instance, compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment have shown promising results against various bacterial strains, indicating their potential use in medical and pharmaceutical applications (Mehta, 2016).
Research on the molecular structure and electronic properties of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound with a structure similar to (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, has provided insights into its potential as a material in nonlinear optical applications (Najiya et al., 2014).
The compound (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one, which is structurally similar, has been explored for its geometrical, electronic properties, and chemical reactivity. Its potential in various chemical and material science applications has been highlighted (Adole et al., 2020).
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGLLZWUWIKTAG-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile | |
CAS RN |
16610-81-4 |
Source


|
| Record name | E-α-(4-Chlorophenyl)cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol](/img/no-structure.png)
